6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-sulfonic acid
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Overview
Description
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-sulfonic acid is an organoboron compound that features a benzothiazole ring substituted with a dioxaborolane group and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-sulfonic acid typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction. This can be achieved by reacting the benzothiazole derivative with a boronic acid or boronate ester in the presence of a suitable catalyst, such as a palladium complex.
Sulfonation: The sulfonic acid group is introduced by sulfonating the benzothiazole derivative using a sulfonating agent like chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing more efficient catalysts, and developing purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur or nitrogen atoms in the benzothiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the dioxaborolane group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the development of advanced materials, such as polymers or catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-sulfonic acid exerts its effects depends on its specific application:
Enzyme Inhibition: The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access and inhibiting enzyme activity.
Chemical Reactions: In organic synthesis, the compound can participate in various reactions through its boron and sulfur functional groups, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar borylation reactions.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another compound featuring both boron and sulfonamide groups, used in organic synthesis and medicinal chemistry.
Uniqueness
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-sulfonic acid is unique due to the combination of its benzothiazole ring, dioxaborolane group, and sulfonic acid group. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO5S2/c1-12(2)13(3,4)20-14(19-12)8-5-6-9-10(7-8)21-11(15-9)22(16,17)18/h5-7H,1-4H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFORNWIWJEDEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(S3)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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